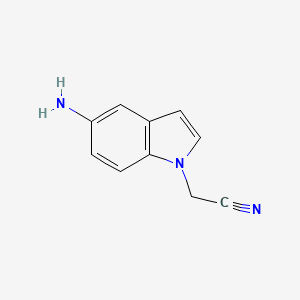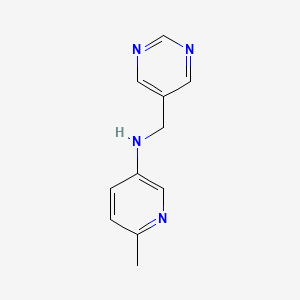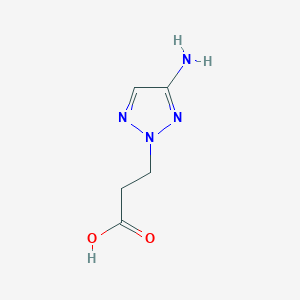
3-(4-Amino-2H-1,2,3-triazol-2-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Amino-2H-1,2,3-triazol-2-yl)propanoic acid is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound is characterized by the presence of an amino group at the 4-position of the triazole ring and a propanoic acid moiety attached to the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Amino-2H-1,2,3-triazol-2-yl)propanoic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazonoyl derivatives with carbodiimides through a 1,3-dipolar cycloaddition reaction . This reaction is often carried out under microwave irradiation to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds such as N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides . These intermediates are then further reacted under controlled conditions to obtain the final product. The choice of reagents and reaction conditions is crucial to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Amino-2H-1,2,3-triazol-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include nitro derivatives, dihydrotriazole derivatives, and various substituted triazole compounds
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-(4-Amino-2H-1,2,3-triazol-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The amino group and triazole ring can form hydrogen bonds and coordinate with metal ions, affecting various biological processes. The compound can inhibit enzyme activity by binding to the active site or interacting with cofactors, leading to the disruption of metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
5-Amino-1H-1,2,4-triazole-3-carbohydrazide: This compound has similar structural features but differs in the position of the amino group and the presence of a carbohydrazide moiety.
3-(5-Amino-1H-1,2,4-triazol-3-yl)propanamides: These compounds have a similar triazole ring but differ in the substitution pattern and the presence of a propanamide group.
Uniqueness
3-(4-Amino-2H-1,2,3-triazol-2-yl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propanoic acid moiety enhances its solubility and reactivity, making it a versatile compound for various applications.
Properties
Molecular Formula |
C5H8N4O2 |
|---|---|
Molecular Weight |
156.14 g/mol |
IUPAC Name |
3-(4-aminotriazol-2-yl)propanoic acid |
InChI |
InChI=1S/C5H8N4O2/c6-4-3-7-9(8-4)2-1-5(10)11/h3H,1-2H2,(H2,6,8)(H,10,11) |
InChI Key |
GXLSYZGMZDYZNR-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN(N=C1N)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(Dimethylamino)methyl]-N,N-diethyl-1H-1,2,4-triazol-3-amine](/img/structure/B13174010.png)
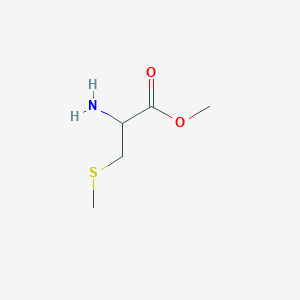

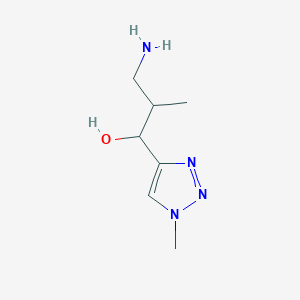

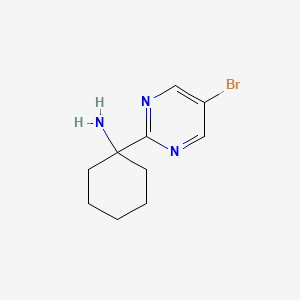

![2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-1-yl]pyridine-4-carboxylic acid](/img/structure/B13174037.png)
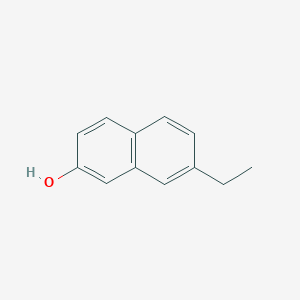
![2-Cyclopropyl-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-sulfonyl chloride](/img/structure/B13174058.png)
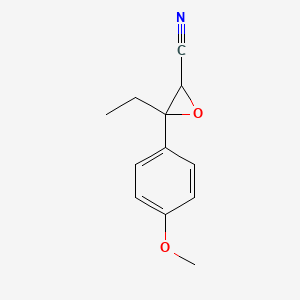
![2-chloro-N-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B13174063.png)
